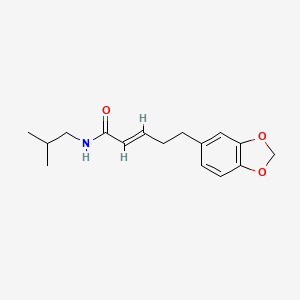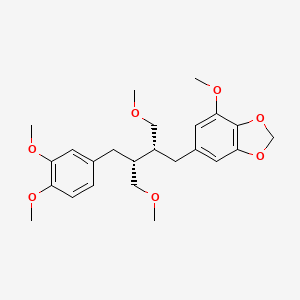
尼兰汀
描述
Niranthin is a lignan compound isolated from various species of the Phyllanthus genus. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-hepatotoxic, and anxiolytic activities . The chemical structure of niranthin is characterized by a complex arrangement of methoxy and benzodioxole groups, contributing to its unique biological activities .
科学研究应用
生化分析
Biochemical Properties
Niranthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β in U937 macrophages . These interactions suggest that Niranthin can modulate inflammatory responses by interfering with key signaling pathways such as NF-κB, MAPKs, and PI3K-Akt .
Cellular Effects
Niranthin influences various cellular processes and functions. It has been observed to suppress the production of pro-inflammatory mediators in macrophages, thereby reducing inflammation . Additionally, Niranthin has been shown to have anxiolytic effects, potentially mediated through the GABA-A receptor . This suggests that Niranthin can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, Niranthin exerts its effects through several mechanisms. It binds to and inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase-2 . Niranthin also interferes with the activation of NF-κB, MAPKs, and PI3K-Akt signaling pathways, leading to reduced production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anxiolytic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Niranthin have been observed to change over time. Studies have shown that Niranthin remains stable and retains its bioactivity over extended periods . Long-term exposure to Niranthin may lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of monitoring the temporal effects of Niranthin in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Niranthin vary with different dosages in animal models. At lower doses, Niranthin has been shown to exhibit significant anti-inflammatory and anxiolytic effects without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Niranthin is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-2 and modulates the production of key metabolites like prostaglandin E2 . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, Niranthin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and efficacy of Niranthin in different tissues.
Subcellular Localization
Niranthin’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Niranthin can be synthesized through various chemical processes, although it is predominantly extracted from natural sources. The synthetic route involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of niranthin from other lignans present in Phyllanthus species . The process typically employs an isocratic elution mode with a mobile phase comprising acetonitrile and water with trifluoroacetic acid (TFA) at ambient temperature .
Industrial Production Methods: Industrial production of niranthin involves the large-scale extraction from Phyllanthus species. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques for the isolation and purification of niranthin .
化学反应分析
Types of Reactions: Niranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Niranthin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of niranthin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving niranthin typically use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of niranthin with altered pharmacological properties. For instance, oxidation can lead to the formation of niranthin quinone, which exhibits enhanced anti-inflammatory activity .
作用机制
相似化合物的比较
Phyllanthin: Known for its hepatoprotective and anti-inflammatory activities.
Hypophyllanthin: Exhibits strong anti-inflammatory and immunomodulatory effects.
Nirtetralin: Possesses both hepatoprotective and anti-inflammatory properties
属性
IUPAC Name |
6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFGIEPQSDGMJJ-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-77-4 | |
| Record name | Niranthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



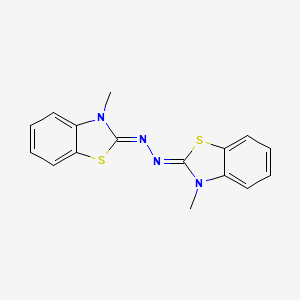
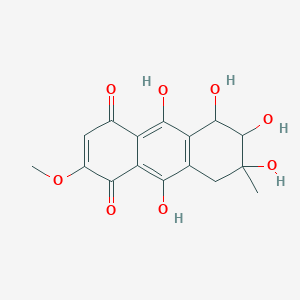
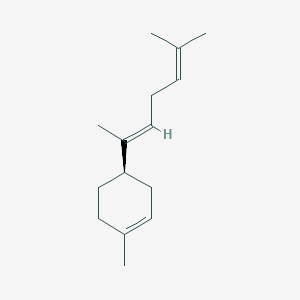
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)


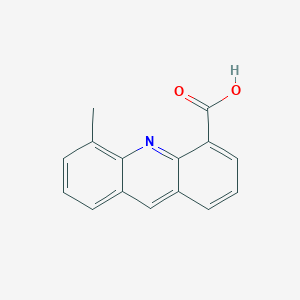
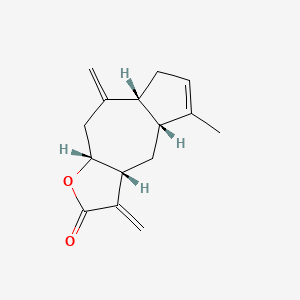

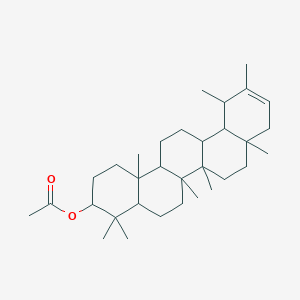
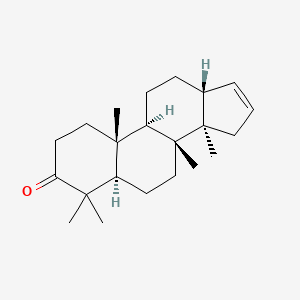
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)
